Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17548429
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | ethyl 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-3-4-11-5-7(6)12-9(8)13/h3-5,8H,2H2,1H3,(H,12,13) |
| Standard InChI Key | FBDCETBEVSLMRD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2=C(C=NC=C2)NC1=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate (CHNO) comprises a bicyclic framework with a pyrrole ring fused to a pyridine ring at the 2,3-positions. The carbonyl group at position 2 and the ethyl ester at position 3 introduce electronic asymmetry, influencing its reactivity. The molecular weight is 206.20 g/mol, and the SMILES code (O=C(C1=CC2=NC=CC=C2N1)OCC) reflects its ester and ketone functionalities .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 206.20 g/mol | |
| SMILES Code | O=C(C1=CC2=NC=CC=C2N1)OCC | |
| LogP (Consensus) | 1.63 | |
| Solubility (ESOL) | 0.916 mg/mL | |
| Topological Polar Surface Area | 54.98 Ų |
The compound’s moderate lipophilicity (LogP 1.63) and high gastrointestinal absorption potential make it suitable for drug discovery . Its topological polar surface area (54.98 Ų) suggests moderate membrane permeability, aligning with its bioavailability score of 0.55 .
Synthesis and Optimization
Multicomponent Reaction (MCR) Strategies
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate typically involves MCRs using ethyl cyanoacetate, aldehydes, and amines under reflux conditions. These reactions proceed through condensation, cyclization, and esterification steps, achieving yields of 45–87%. For example, reacting ethyl cyanoacetate with 3-nitro-pyridine derivatives in ethanol under hydrogenation conditions (2 bar H, 20°C) yields the target compound after filtration and crystallization .
Catalytic Hydrogenation
A notable procedure involves palladium-on-carbon (10%) catalyzed hydrogenation of ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate in ethanol, producing the compound in 76% yield . The reaction mixture is filtered through celite, concentrated, and crystallized to obtain a beige solid .
Table 2: Representative Synthetic Conditions
| Starting Material | Catalyst/Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate | Pd/C (10%), H | Ethanol, 20°C, 3h | 76% | |
| Ethyl cyanoacetate + aldehydes/amines | None | Reflux, 8–12h | 45–87% |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The carbonyl group at position 2 undergoes nucleophilic attack by amines or alcohols, enabling the synthesis of amide or ester derivatives. For instance, treatment with methylamine in water at room temperature produces methylamide derivatives in quantitative yield . Similarly, ammonia in methanol under pressure (50°C, 49h) yields primary amides with 93% efficiency .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles with enhanced bioactivity. These reactions are typically conducted in dichloromethane at 0–5°C to minimize side reactions.
Pharmacological Profile
Enzymatic Interactions
Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate derivatives exhibit inhibitory activity against cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism . This property is critical for drug-drug interaction studies.
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| CYP1A2 Inhibition | Yes | |
| Blood-Brain Barrier Penetration | High | |
| Skin Permeation (LogKp) | -6.31 cm/s |
Applications in Drug Discovery
Lead Optimization
The scaffold serves as a lead structure for kinase inhibitors, particularly targeting JAK2 and EGFR mutants. Modifications at the ester group improve selectivity, as seen in preclinical studies.
Fluorescent Probes
Derivatives with electron-donating substituents exhibit blue fluorescence (λ 450 nm), enabling their use as cellular imaging agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume